molecular formula C16H10ClFN2O B12018687 1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 618098-50-3

1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B12018687
CAS No.: 618098-50-3
M. Wt: 300.71 g/mol
InChI Key: BFHHADIPUFFLOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenyl group and a 4-fluorophenyl group, along with an aldehyde functional group at the 4-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester, resulting in the formation of a pyrazole derivative.

    Substitution reactions: The pyrazole derivative is then subjected to electrophilic aromatic substitution reactions to introduce the 4-chlorophenyl and 4-fluorophenyl groups.

    Formylation: The final step involves the formylation of the pyrazole ring at the 4-position to introduce the aldehyde functional group. This can be achieved using reagents such as Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

Major Products:

    Oxidation: 1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

    1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole: Lacks the aldehyde group, which may result in different reactivity and biological activity.

    1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-methanol:

    1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid, which may influence its solubility and reactivity.

Uniqueness: 1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both electron-withdrawing groups (chlorine and fluorine) on the aromatic rings and the reactive aldehyde functional group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

618098-50-3

Molecular Formula

C16H10ClFN2O

Molecular Weight

300.71 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(4-fluorophenyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C16H10ClFN2O/c17-13-3-7-15(8-4-13)20-9-12(10-21)16(19-20)11-1-5-14(18)6-2-11/h1-10H

InChI Key

BFHHADIPUFFLOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2C=O)C3=CC=C(C=C3)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.